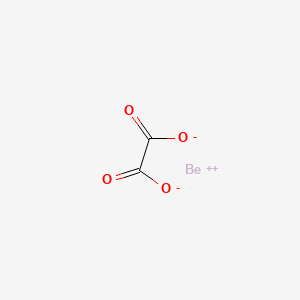

Beryllium oxalate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Beryllium oxalate is an inorganic compound, a salt formed from beryllium metal and oxalic acid. Its chemical formula is C₂BeO₄. This compound forms colorless crystals, is soluble in water, and can also form crystalline hydrates. This compound is primarily used to prepare ultra-pure beryllium oxide through thermal decomposition .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Beryllium oxalate can be synthesized by reacting oxalic acid with beryllium hydroxide. The reaction typically proceeds as follows:

Be(OH)₂ + H₂C₂O₄ → C₂BeO₄ + 2H₂O

This reaction is carried out in an aqueous medium, and the resulting this compound precipitates out of the solution .

Industrial Production Methods: In industrial settings, this compound is produced by a similar method, but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield of the product. The compound is then purified through recrystallization processes to remove any impurities .

Analyse Chemischer Reaktionen

Reaktionstypen: Berylliumoxalat unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Thermische Zersetzung: Beim Erhitzen zersetzt sich Berylliumoxalat zu Berylliumoxid und Kohlendioxid.

C₂BeO₄ → BeO + CO₂

Hydrolyse: In Gegenwart von Wasser kann Berylliumoxalat hydrolysieren und Berylliumhydroxid und Oxalsäure bilden.

C₂BeO₄ + 2H₂O → Be(OH)₂ + H₂C₂O₄

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Berylliumoxalat kann mit starken Oxidationsmitteln reagieren, was zur Bildung von Berylliumoxid und anderen Nebenprodukten führt.

Reduktionsmittel: Unter reduzierenden Bedingungen kann Berylliumoxalat wieder zu Berylliummetall umgewandelt werden.

Hauptprodukte: Das Hauptprodukt von Berylliumoxalat-Reaktionen ist Berylliumoxid, das aufgrund seiner thermischen und elektrischen Eigenschaften sehr geschätzt wird .

Wissenschaftliche Forschungsanwendungen

Berylliumoxalat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Vorläufer für die Synthese von Berylliumoxid verwendet, einem wichtigen Material in der Keramik und Elektronik.

Biologie: Berylliumverbindungen, einschließlich Berylliumoxalat, werden auf ihre Auswirkungen auf biologische Systeme untersucht, insbesondere auf ihre Toxizität und ihre potenziellen therapeutischen Anwendungen.

Medizin: Es wird laufend geforscht, um die möglichen medizinischen Anwendungen von Berylliumverbindungen zu erforschen, obwohl ihre Toxizität erhebliche Herausforderungen darstellt.

5. Wirkmechanismus

Der Mechanismus, über den Berylliumoxalat seine Wirkungen entfaltet, erfolgt hauptsächlich durch seine Zersetzung zu Berylliumoxid. Berylliumoxid interagiert mit verschiedenen molekularen Zielstrukturen und Signalwegen, insbesondere in industriellen Anwendungen, bei denen seine thermischen und elektrischen Eigenschaften genutzt werden. In biologischen Systemen können Berylliumverbindungen mit Zellkomponenten interagieren, was zu toxischen Wirkungen führt .

Ähnliche Verbindungen:

- Calciumoxalat

- Natriumoxalat

- Magnesiumoxalat

- Strontiumoxalat

- Bariumoxalat

- Eisen(II)oxalat

- Eisen(III)oxalat

- Lithiumoxalat

- Praseodymoxalat

Vergleich: Berylliumoxalat ist unter den Oxalaten einzigartig, da es bei der Zersetzung hochreines Berylliumoxid bilden kann. Diese Eigenschaft macht es besonders wertvoll in Hightech-Anwendungen, bei denen Reinheit entscheidend ist. Im Vergleich zu anderen Oxalaten hat Berylliumoxalat ausgeprägte thermische und chemische Eigenschaften, die es für spezielle industrielle und Forschungsanwendungen geeignet machen .

Wirkmechanismus

The mechanism by which beryllium oxalate exerts its effects is primarily through its decomposition to beryllium oxide. Beryllium oxide interacts with various molecular targets and pathways, particularly in industrial applications where its thermal and electrical properties are utilized. In biological systems, beryllium compounds can interact with cellular components, leading to toxic effects .

Vergleich Mit ähnlichen Verbindungen

- Calcium oxalate

- Sodium oxalate

- Magnesium oxalate

- Strontium oxalate

- Barium oxalate

- Iron(II) oxalate

- Iron(III) oxalate

- Lithium oxalate

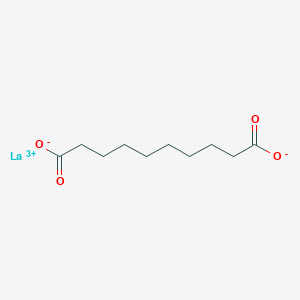

- Praseodymium oxalate

Comparison: Beryllium oxalate is unique among oxalates due to its ability to form ultra-pure beryllium oxide upon decomposition. This property makes it particularly valuable in high-tech applications where purity is crucial. Compared to other oxalates, this compound has distinct thermal and chemical properties that make it suitable for specialized industrial and research applications .

Eigenschaften

CAS-Nummer |

3173-18-0 |

|---|---|

Molekularformel |

C2BeO4 |

Molekulargewicht |

97.03 g/mol |

IUPAC-Name |

beryllium;oxalate |

InChI |

InChI=1S/C2H2O4.Be/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);/q;+2/p-2 |

InChI-Schlüssel |

XQZGLPVUHKSNBQ-UHFFFAOYSA-L |

Kanonische SMILES |

[Be+2].C(=O)(C(=O)[O-])[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.